molecular formula C21H26N2O3 B11175551 3-benzamido-N-(3-butoxypropyl)benzamide

3-benzamido-N-(3-butoxypropyl)benzamide

Cat. No.: B11175551
M. Wt: 354.4 g/mol
InChI Key: YLBPNHOOVLXWRE-UHFFFAOYSA-N
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Description

3-benzamido-N-(3-butoxypropyl)benzamide is a compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of two benzamide groups connected by a butoxypropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(3-butoxypropyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as diatomite earth@IL/ZrCl4 can enhance the efficiency and yield of the reaction . Ultrasonic irradiation is also employed to further improve the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(3-butoxypropyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Benzoic acids and their derivatives.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(3-butoxypropyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to bind to histone deacetylase (HDAC) enzymes, inhibiting their activity and leading to the accumulation of acetylated histones . This can result in the regulation of gene expression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzamido-N-(3-butoxypropyl)benzamide is unique due to its specific butoxypropyl chain, which can influence its chemical properties and biological activities. This structural feature may enhance its solubility and interaction with biological targets compared to other benzamide derivatives.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-benzamido-N-(3-butoxypropyl)benzamide

InChI

InChI=1S/C21H26N2O3/c1-2-3-14-26-15-8-13-22-20(24)18-11-7-12-19(16-18)23-21(25)17-9-5-4-6-10-17/h4-7,9-12,16H,2-3,8,13-15H2,1H3,(H,22,24)(H,23,25)

InChI Key

YLBPNHOOVLXWRE-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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